molecular formula C7H9FN2O2S B13296355 5-Amino-2-fluoro-4-methylbenzene-1-sulfonamide

5-Amino-2-fluoro-4-methylbenzene-1-sulfonamide

Cat. No.: B13296355
M. Wt: 204.22 g/mol
InChI Key: DCTMGSAYGRAXSO-UHFFFAOYSA-N
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Description

5-Amino-2-fluoro-4-methylbenzene-1-sulfonamide is an organic compound with the molecular formula C7H9FN2O2S This compound is a derivative of benzene, featuring an amino group, a fluorine atom, a methyl group, and a sulfonamide group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-fluoro-4-methylbenzene-1-sulfonamide typically involves the following steps:

    Nitration: The starting material, 2-fluoro-4-methylbenzenesulfonamide, undergoes nitration to introduce a nitro group at the 5-position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).

    Purification: The final product is purified through recrystallization or chromatography techniques to obtain high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and reduction processes, followed by efficient purification methods to ensure the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-fluoro-4-methylbenzene-1-sulfonamide can undergo several types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

5-Amino-2-fluoro-4-methylbenzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Amino-2-fluoro-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.

    Pathways Involved: It may interfere with metabolic pathways, leading to the disruption of cellular processes and inhibition of microbial growth or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-2-methylbenzenesulfonamide: Similar structure but lacks the fluorine atom.

    5-Amino-N-(4-fluorophenyl)-2-methylbenzenesulfonamide: Contains an additional phenyl group with a fluorine atom.

Uniqueness

5-Amino-2-fluoro-4-methylbenzene-1-sulfonamide is unique due to the presence of both the fluorine atom and the sulfonamide group, which confer specific chemical properties and reactivity. This combination makes it a valuable compound for various applications, particularly in medicinal chemistry and material science.

Properties

Molecular Formula

C7H9FN2O2S

Molecular Weight

204.22 g/mol

IUPAC Name

5-amino-2-fluoro-4-methylbenzenesulfonamide

InChI

InChI=1S/C7H9FN2O2S/c1-4-2-5(8)7(3-6(4)9)13(10,11)12/h2-3H,9H2,1H3,(H2,10,11,12)

InChI Key

DCTMGSAYGRAXSO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N)S(=O)(=O)N)F

Origin of Product

United States

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